MC-DM1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

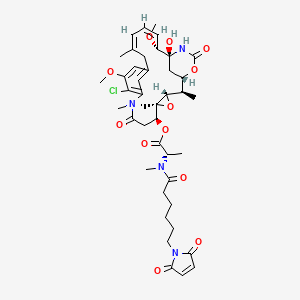

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H55ClN4O12/c1-24-13-12-14-31(56-8)42(54)23-30(57-40(53)44-42)25(2)38-41(4,59-38)32(22-36(51)46(6)28-20-27(19-24)21-29(55-7)37(28)43)58-39(52)26(3)45(5)33(48)15-10-9-11-18-47-34(49)16-17-35(47)50/h12-14,16-17,20-21,25-26,30-32,38,54H,9-11,15,18-19,22-23H2,1-8H3,(H,44,53)/b14-12-,24-13-/t25-,26+,30+,31-,32+,38+,41+,42+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBPANNIQRLRII-MYFUOFFMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)\C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H55ClN4O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Cytotoxic Precision of MC-DM1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Immediate Release

A deep dive into the molecular workings of the antibody-drug conjugate MC-DM1 reveals a targeted assault on the microtubule machinery of cancer cells, leading to mitotic catastrophe and programmed cell death. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular events.

The antibody-drug conjugate (ADC) this compound represents a strategic approach in cancer therapy, combining the specificity of a monoclonal antibody (MC) with the potent cytotoxicity of DM1, a derivative of maytansine.[1][2] This targeted delivery system ensures that the highly toxic DM1 is selectively delivered to cancer cells, minimizing off-target effects and enhancing the therapeutic window.[3][4] The fundamental mechanism of action of this compound hinges on the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and ultimately, apoptosis.[5][6]

The Journey from Antibody Binding to Cytotoxic Payload Release

The cytotoxic journey of this compound begins with the binding of its monoclonal antibody component to a specific antigen overexpressed on the surface of cancer cells. Following this binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[6][7] Once inside the cell, the complex is trafficked to the lysosomes, the cell's recycling and degradation centers. Within the acidic environment of the lysosome, the linker connecting the antibody to the DM1 payload is cleaved, releasing the active cytotoxic agent into the cytoplasm.[3][8]

DM1's Assault on the Microtubule Network

Once liberated in the cytoplasm, DM1 exerts its potent cytotoxic effect by targeting tubulin, the fundamental protein subunit of microtubules.[5][9] DM1 binds to the plus-ends of microtubules, effectively "poisoning" them and suppressing their dynamic instability.[3][6] This disruption prevents both the polymerization and depolymerization of microtubules, which are essential for the formation and function of the mitotic spindle during cell division.[10][11]

The suppression of microtubule dynamics by DM1 is a highly potent effect, with studies showing significant inhibition at sub-nanomolar concentrations.[12] The binding of DM1 to tubulin has been quantified with a dissociation constant (Kd) in the sub-micromolar range, indicating a high affinity.[10][11]

Cell Cycle Arrest and the Induction of Apoptosis

The disruption of the mitotic spindle triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[8][13][14] Unable to properly segregate their chromosomes and complete cell division, the cancer cells are driven towards programmed cell death, or apoptosis.[8][15]

The apoptotic cascade initiated by this compound primarily follows the intrinsic, or mitochondrial, pathway. Prolonged mitotic arrest leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2.[16][17][18] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[3][18] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[3] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3][19]

Quantitative Analysis of this compound's Cytotoxic Effects

The potency of this compound and its active payload, DM1, has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation and G2/M arrest are key parameters used to assess its cytotoxic efficacy.

| Compound | Cell Line | Cancer Type | IC50 (Cell Proliferation) | IC50 (G2/M Arrest) | Reference |

| S-methyl DM1 | MCF-7 | Breast Cancer | 330 pM | 340 pM | [12] |

| Maytansine | MCF-7 | Breast Cancer | 710 pM | 310 pM | [12] |

| anti-EpCAM-SMCC-DM1 | MCF-7 | Breast Cancer | 5.2 nM | 6.8 nM | [12] |

| anti-EpCAM-SPP-DM1 | MCF-7 | Breast Cancer | 11 nM | 10 nM | [12] |

| H32-DM1 | N87 | Gastric Cancer | ~0.6 - 0.9 nM | Not Reported | [5] |

| H32-DM1 | SK-BR-3 | Breast Cancer | ~0.05 - 0.08 nM | Not Reported | [5] |

| H32-DM1 | BT474 | Breast Cancer | ~0.5 - 0.8 nM | Not Reported | [5] |

| T-DM1 | MDA-MB-361 (Parental) | Breast Cancer | Increased 5-fold in resistant line | Not Reported | [20] |

Table 1: In Vitro Cytotoxicity and Cell Cycle Arrest Induced by DM1 and its Conjugates.

The suppression of microtubule dynamics by DM1 and related maytansinoids has also been quantitatively characterized.

| Parameter | Maytansine (100 nM) | S-methyl DM1 (100 nM) | Reference |

| Suppression of Shortening Rate | 35% | 70% | [11] |

| Suppression of Shortening Length | 40% | 60% | [11] |

| Suppression of Catastrophe Frequency | 30% | 90% | [11] |

| Suppression of Dynamicity | 45% | 84% | [11] |

Table 2: Effect of Maytansinoids on Microtubule Dynamic Instability Parameters.

Detailed Experimental Protocols

To facilitate further research and validation of the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of tubulin into microtubules.

-

Preparation of Tubulin: Purify tubulin from a suitable source (e.g., bovine brain) through cycles of temperature-dependent polymerization and depolymerization.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).

-

Compound Addition: Add various concentrations of DM1 or the vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance corresponds to microtubule polymerization.

-

Data Analysis: Compare the polymerization curves of the DM1-treated samples to the control to determine the extent of inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Seed cancer cells in multi-well plates and treat with a range of concentrations of this compound or free DM1 for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C.

-

Staining: Wash the cells and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Apoptosis Assay using Annexin V Staining

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The mechanism of action of this compound in cancer cells is a well-orchestrated, multi-step process that culminates in the targeted elimination of malignant cells. By leveraging the specificity of a monoclonal antibody to deliver a potent microtubule inhibitor directly to the tumor site, this compound exemplifies the precision of modern cancer therapeutics. A thorough understanding of its intricate molecular interactions and cellular consequences is paramount for the continued development and optimization of this and other antibody-drug conjugates in the fight against cancer. This guide provides a foundational resource for researchers dedicated to advancing this promising field.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. benchchem.com [benchchem.com]

- 11. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. Protein Levels of Anti-Apoptotic Mcl-1 and the Deubiquitinase USP9x Are Cooperatively Upregulated during Prostate Cancer Progression and Limit Response of Prostate Cancer Cells to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of the Maleimidocaproyl (MC) Linker in the Antibody-Drug Conjugate MC-DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This technical guide provides an in-depth examination of the maleimidocaproyl (MC) linker within the context of the MC-DM1 drug-linker conjugate. We will explore the fundamental role of this non-cleavable linker, its mechanism of action, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound is a drug-linker conjugate where the potent microtubule-disrupting agent, DM1, is covalently attached to a monoclonal antibody via a maleimidocaproyl (MC) linker.[1][2] DM1, a maytansinoid derivative, inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells.[2][3] The MC linker is a non-cleavable linker, a class of linkers known for their high plasma stability.[4] This stability is crucial for ensuring that the cytotoxic payload remains attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.

The Role and Mechanism of the MC Linker

The primary role of the MC linker in this compound is to provide a stable covalent bond between the antibody and the DM1 payload. As a non-cleavable linker, its mechanism of payload release is fundamentally different from that of cleavable linkers.

Mechanism of Action

The therapeutic action of an ADC utilizing an MC linker, such as one constructed with this compound, follows a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

-

Antibody Degradation and Payload Release: Inside the lysosome, the entire antibody portion of the ADC is proteolytically degraded. This degradation releases the DM1 payload, which is still attached to the MC linker and the amino acid residue (typically lysine) to which it was conjugated.[4][5]

-

Cytotoxic Effect: The released lysine-MC-DM1 complex then exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, ultimately leading to cell death.[3]

This mechanism ensures that the potent cytotoxic payload is released preferentially within the target cancer cells, thereby enhancing the therapeutic window of the drug.

Data Presentation: Stability and Efficacy

The stability and efficacy of an ADC are critically influenced by the linker. Non-cleavable linkers like MC are generally associated with greater plasma stability compared to their cleavable counterparts.

Table 1: Comparative Plasma Stability of ADCs with Different Linkers

| ADC Construct | Linker Type | Linker | Half-life in Plasma | Species | Reference |

| huC242-DM1 | Non-cleavable | SMCC | 42.2 hours | Mouse | [1] |

| T-DM1 | Non-cleavable | SMCC | ~4 days | Human | [6] |

| Ab-CX-DM1 | Cleavable (Peptide) | Triglycyl Peptide | 9.9 days | Mouse | [3] |

| Ab-SMCC-DM1 | Non-cleavable | SMCC | 10.4 days | Mouse | [3] |

Note: SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker structurally and functionally similar to MC.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC Construct | Linker Type | Linker | Cell Line | IC50 (ng/mL) | Reference |

| Trastuzumab-Thailanstatin | Non-cleavable | - | N87 (High HER2) | 13-43 | [2] |

| Trastuzumab-Thailanstatin | Non-cleavable | - | MDA-MB-361-DYT2 (Moderate HER2) | 25-80 (for DAR >3.5) | [2] |

| anti-EGFR-CX-DM1 | Cleavable (Peptide) | Triglycyl Peptide | HSC-2 | ~5 | [7] |

| anti-EGFR-SMCC-DM1 | Non-cleavable | SMCC | HSC-2 | >100 | [7] |

Experimental Protocols

Synthesis and Conjugation of this compound to an Antibody

This protocol describes a general method for the conjugation of a maleimide-containing drug-linker, such as this compound, to a monoclonal antibody via lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

This compound (or a similar maleimide-activated DM1 derivative)

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.

-

Drug-Linker Preparation: Dissolve the this compound in an organic solvent such as DMSO to create a stock solution.

-

Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. The reaction is typically carried out at room temperature for 1-4 hours with gentle mixing.

-

Quenching: Add a quenching reagent to stop the reaction by reacting with any unreacted maleimide (B117702) groups.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC, SEC-HPLC, and mass spectrometry.[8][9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of an ADC in cancer cell lines.[11]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

This compound ADC and unconjugated antibody (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody, and a vehicle control.

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study (Xenograft Mouse Model)

This protocol provides a general framework for evaluating the antitumor activity of an this compound ADC in a preclinical animal model.[12][13]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line that expresses the target antigen

-

This compound ADC, unconjugated antibody, and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers.

-

Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the this compound ADC, unconjugated antibody, or vehicle control according to the planned dosing schedule (e.g., intravenously, once a week).

-

Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Data Analysis: Analyze the tumor growth inhibition for each treatment group and assess the statistical significance of the results.

Conclusion

The MC linker plays a pivotal role in the function of this compound and ADCs derived from it. Its non-cleavable nature imparts high plasma stability, which is essential for minimizing off-target toxicity and maximizing the delivery of the cytotoxic payload to tumor cells. The mechanism of action, which relies on the complete degradation of the antibody within the lysosome, ensures targeted payload release. The selection of a non-cleavable linker like MC is a critical design consideration in the development of safe and effective antibody-drug conjugates. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and evaluation of such promising cancer therapeutics.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. bicellscientific.com [bicellscientific.com]

- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellmosaic.com [cellmosaic.com]

- 10. lcms.cz [lcms.cz]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Cascade of Maytansinoid DM1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM1, a potent microtubule-targeting agent, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1][2] Its high cytotoxicity, directed specifically to tumor cells via monoclonal antibodies, offers a promising therapeutic window.[3] This technical guide provides a comprehensive overview of the core cytotoxicity pathway of DM1, detailing its molecular mechanism of action, the intricate signaling cascades it triggers, and the experimental methodologies used to elucidate these processes.

The primary mechanism of DM1-induced cell death involves its interaction with tubulin, the fundamental building block of microtubules. By binding to the plus-ends of microtubules, DM1 effectively suppresses their dynamic instability—a process essential for proper mitotic spindle formation and chromosome segregation.[1][4] This disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately culminating in apoptotic cell death.[3][4] This guide will delve into the quantitative aspects of these effects and the downstream signaling events that orchestrate the final cytotoxic outcome.

Core Mechanism of Action: Microtubule Disruption

DM1 exerts its potent anti-mitotic activity by directly interfering with microtubule dynamics. Unlike some agents that cause wholesale depolymerization, DM1 acts as a "spindle poison" by suppressing the dynamic instability of microtubules.[1] This involves the inhibition of both microtubule growth (polymerization) and shortening (depolymerization) phases, as well as reducing the frequency of transitions between these states (catastrophe and rescue).[1]

Quantitative Effects on Microtubule Dynamics

The impact of maytansinoids on microtubule dynamics has been quantified in various studies. The following table summarizes key findings on the effects of S-methyl DM1, a stable analog of DM1, on the dynamic instability of microtubules in vitro.

| Parameter | Control | S-methyl DM1 (100 nM) | Reference |

| Growth Rate (µm/min) | 1.2 ± 0.2 | 0.4 ± 0.1 | [2] |

| Shortening Rate (µm/min) | 15.2 ± 2.5 | 4.8 ± 1.2 | [2] |

| Catastrophe Frequency (events/s) | 0.018 ± 0.003 | 0.003 ± 0.001 | [2] |

| Rescue Frequency (events/s) | 0.025 ± 0.005 | 0.002 ± 0.001 | [2] |

Table 1: Quantitative analysis of the effect of S-methyl DM1 on microtubule dynamic instability in vitro.

Cellular Consequences of Microtubule Disruption

The suppression of microtubule dynamics by DM1 has profound consequences for cellular function, primarily leading to cell cycle arrest and subsequent apoptosis.

Cell Cycle Arrest at G2/M Phase

By disrupting the formation of a functional mitotic spindle, DM1 prevents the proper alignment and segregation of chromosomes during mitosis.[3] This activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are correctly attached to the spindle microtubules.[5] Prolonged activation of the SAC due to persistent microtubule disruption leads to mitotic arrest.[3]

Induction of Apoptosis

Sustained mitotic arrest triggers the intrinsic pathway of apoptosis. This is characterized by the activation of a cascade of caspases, a family of proteases that execute the apoptotic program. Key events include the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of effector caspases like caspase-3 and caspase-7.[3][6]

Mitotic Catastrophe

In some instances, cells may bypass the mitotic arrest and undergo mitotic slippage, exiting mitosis without proper chromosome segregation. This often leads to the formation of aneuploid or polyploid cells.[7] These genetically unstable cells can then undergo a delayed form of cell death known as mitotic catastrophe, characterized by the formation of multinucleated cells and micronuclei.[8][9]

Signaling Pathways in DM1-Induced Cytotoxicity

The cytotoxic effects of DM1 are mediated by a complex network of signaling pathways that are activated in response to microtubule disruption and mitotic arrest.

JNK/SAPK Pathway Activation

Microtubule-interfering agents have been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway.[10] This pathway is a critical component of the cellular stress response and can contribute to the induction of apoptosis. Activation of the JNK pathway can lead to the phosphorylation and regulation of various downstream targets, including members of the Bcl-2 family of proteins.[11]

Role of the Bcl-2 Family

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[12] DM1-induced mitotic arrest leads to changes in the expression and activity of these proteins. Pro-apoptotic members like Bim can be upregulated, while the function of anti-apoptotic members such as Bcl-2 and Mcl-1 can be inhibited, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[7][13]

p53 Activation and Post-Mitotic Checkpoint

Following mitotic slippage, cells often experience DNA damage, which can lead to the activation of the tumor suppressor protein p53.[14][15] Activated p53 can then induce a post-mitotic G1 arrest, preventing the proliferation of aneuploid cells, or trigger apoptosis.[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity pathway of DM1.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the effects of DM1 on the microtubule network.

Materials:

-

Cultured cells (e.g., MCF7, HeLa)

-

Glass coverslips

-

DM1 or S-methyl DM1

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (e.g., mouse monoclonal)

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of DM1 or a vehicle control for the specified time.

-

Wash the cells twice with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle following DM1 treatment.

Materials:

-

Cultured cells

-

DM1 or S-methyl DM1

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in a multi-well plate and treat with DM1 or vehicle control for the desired time.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Apoptosis Markers

This protocol is used to detect the cleavage of PARP and the activation of caspases, which are hallmarks of apoptosis.

Materials:

-

Cultured cells

-

DM1 or S-methyl DM1

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with DM1 or vehicle control.

-

Harvest cells and lyse them in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Overview of the DM1 cytotoxicity pathway.

Caption: Immunofluorescence workflow for microtubules.

Caption: DM1-induced intrinsic apoptosis pathway.

Conclusion

Maytansinoid DM1 is a highly potent cytotoxic agent that induces cell death primarily through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This technical guide has provided a detailed overview of the molecular and cellular events that constitute the DM1 cytotoxicity pathway. The quantitative data, experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of DM1 and other maytansinoids in the fight against cancer. A thorough understanding of this intricate cytotoxic cascade is essential for the rational design of next-generation ADCs and for the development of strategies to overcome potential mechanisms of resistance.

References

- 1. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. p53 activates G1 checkpoint following DNA damage by doxorubicin during transient mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Post-slippage multinucleation renders cytotoxic variation in anti-mitotic drugs that target the microtubules or mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of p53 in the response to mitotic spindle damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core of MC-DM1: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structure, mechanism, and application of the antibody-drug conjugate component, MC-DM1, providing researchers, scientists, and drug development professionals with essential data and protocols for its strategic implementation in targeted cancer therapy.

This compound is a pivotal drug-linker conjugate that has garnered significant attention in the field of antibody-drug conjugates (ADCs). It comprises the potent microtubule-disrupting agent, DM1, tethered to a maleimidocaproyl (MC) linker. This combination allows for the targeted delivery of the cytotoxic payload to cancer cells via a monoclonal antibody, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical structure, mechanism of action, and key experimental methodologies.

The Structural Composition of this compound

This compound is a meticulously designed conjugate where the maytansinoid derivative, DM1 (Mertansine), is covalently bound to a maleimidocaproyl (MC) linker. DM1, a thiol-containing maytansinoid, is a potent inhibitor of tubulin polymerization.[1] The MC linker is a non-cleavable linker that connects DM1 to a targeting antibody through a stable thioether bond, typically formed by the reaction of the maleimide (B117702) group with a sulfhydryl group on the antibody.[2]

Chemical Structure of this compound:

-

DM1 (Mertansine): A derivative of maytansine, modified to contain a thiol group for conjugation. Its chemical formula is C35H48ClN3O10S.

-

MC (Maleimidocaproyl) Linker: A linker containing a maleimide group that reacts with free thiols on an antibody and a caproic acid spacer.

The precise chemical structure of this compound is N2'-deacetyl-N2'-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-maytansine.[3]

Mechanism of Action: Disruption of Microtubule Dynamics

The cytotoxic activity of this compound is solely attributed to its DM1 payload.[1] Once an ADC containing this compound binds to its target antigen on a cancer cell and is internalized, the antibody component is degraded within the lysosome, releasing the DM1 payload into the cytoplasm.[4]

Free DM1 then exerts its potent anti-mitotic effect by binding to tubulin, the fundamental protein subunit of microtubules.[5] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[1] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for comparison and evaluation in drug development programs.

| Parameter | Value | Reference(s) |

| Chemical Formula | C42H55ClN4O12 | [2] |

| Molecular Weight | 843.37 g/mol | [2] |

| Solubility (DMSO) | ≥ 220 mg/mL (260.86 mM) | [3] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Cell Line(s) | Reference(s) |

| IC50 (Mitotic Arrest) | 330 pM (for S-methyl DM1) | MCF7 | [5] |

| IC50 (Cell Cycle Arrest at G2/M) | 340 pM (for S-methyl DM1) | MCF7 | [5] |

| IC50 of HER2-Targeting Affibody-DM1 | Sub-nanomolar | HER2-overexpressing cells | Not specified in provided text |

Table 2: In Vitro Cytotoxicity Data

| Parameter | Value | Method(s) | Reference(s) |

| Binding Affinity (Kd) to Soluble Tubulin | 0.93 ± 0.2 µM (for S-methyl DM1) | Fluorescence Spectroscopy | [6][7] |

| Binding Affinity (Kd) to Microtubules (High-Affinity Sites) | 0.1 ± 0.05 µM (for S-methyl DM1) | Scatchard Analysis | [5][6] |

| Number of High-Affinity Binding Sites per Microtubule | ~37 | Scatchard Analysis | [6] |

Table 3: Tubulin Binding Affinity of DM1

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and evaluation of this compound-based ADCs.

Synthesis of this compound

The synthesis of this compound involves the reaction of the thiol-containing maytansinoid, DM1, with a maleimidocaproyl (MC) linker that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

DM1 (Mertansine)

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for characterization

Procedure:

-

Dissolve DM1 in anhydrous DMF.

-

Add a molar excess of MC-NHS to the DM1 solution.

-

Add a base such as TEA or DIPEA to catalyze the reaction.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction.

-

Purify the crude product using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain this compound as a solid.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Conjugation of this compound to an Antibody

The conjugation of this compound to a monoclonal antibody relies on the reaction between the maleimide group of the linker and a free thiol group on the antibody. These thiol groups are typically generated by the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

-

This compound dissolved in a co-solvent like DMSO

-

Size-exclusion chromatography (SEC) or other protein purification system

-

UV-Vis spectrophotometer

Procedure:

-

Incubate the mAb with a controlled molar excess of a reducing agent (TCEP or DTT) to partially reduce the interchain disulfide bonds. The reaction time and temperature should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Remove the excess reducing agent using a desalting column or diafiltration.

-

Immediately add the this compound solution to the reduced antibody solution. The molar excess of this compound will influence the final DAR.

-

Incubate the reaction mixture for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature).

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

-

Purify the resulting ADC from unconjugated this compound and other small molecules using SEC.

-

Characterize the purified ADC for protein concentration, DAR, and aggregation.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of DM1 on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by the increase in light scattering (turbidity) at 340 nm.

Materials:

-

Lyophilized, high-purity tubulin (e.g., from bovine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (e.g., 10 mM)

-

DM1 or this compound at various concentrations

-

Positive control (e.g., Nocodazole) and negative control (vehicle, e.g., DMSO)

-

Temperature-controlled spectrophotometer with a plate reader

Procedure:

-

Reconstitute lyophilized tubulin on ice with cold polymerization buffer.

-

Prepare a master mix of tubulin, GTP, and glycerol in polymerization buffer.

-

Add different concentrations of DM1 or the vehicle control to the wells of a 96-well plate.

-

Initiate the polymerization by adding the tubulin master mix to each well and quickly transferring the plate to the pre-warmed (37°C) spectrophotometer.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of DM1 on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

This comprehensive guide provides a foundational understanding of the structure, mechanism, and practical application of this compound for professionals in the field of drug development. The provided data and protocols serve as a valuable resource for the design and execution of studies involving this important ADC component.

References

- 1. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tubulin Dimer Reversible Dissociation: AFFINITY, KINETICS, AND DEMONSTRATION OF A STABLE MONOMER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

biological activity of maytansinoid DM1

An In-Depth Technical Guide on the Biological Activity of Maytansinoid DM1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoid DM1, a potent microtubule-targeting agent, has garnered significant attention in the field of oncology, primarily as a cytotoxic payload for antibody-drug conjugates (ADCs). Its ability to induce mitotic arrest and apoptosis at sub-nanomolar concentrations makes it a formidable therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of DM1, detailing its mechanism of action, summarizing key quantitative data, and outlining associated experimental methodologies. Visualizations of the core mechanisms and experimental workflows are provided to facilitate a deeper understanding for research and drug development professionals.

Introduction

Maytansinoids are ansa macrolide compounds originally isolated from plants of the Maytenus genus.[1] While the parent compound, maytansine, demonstrated potent antitumor activity, its clinical development was hindered by significant systemic toxicity.[1][2] This led to the development of synthetic derivatives, including DM1 (Mertansine), which contains a thiol group allowing for covalent attachment to monoclonal antibodies via a linker.[2][3] This conjugation strategy forms the basis of ADCs, which are designed to selectively deliver the highly potent cytotoxic agent to tumor cells expressing a specific target antigen, thereby enhancing the therapeutic index.[2][4] One of the most well-known ADCs utilizing DM1 is Ado-trastuzumab emtansine (T-DM1), approved for the treatment of HER2-positive breast cancer.[4][5]

Mechanism of Action

The primary mechanism of action of DM1 is the disruption of microtubule function, a critical component of the cellular cytoskeleton essential for cell division.[6][7]

As a Component of an Antibody-Drug Conjugate (ADC)

When conjugated to an antibody, the biological activity of DM1 is initiated through a targeted delivery process:

-

Binding and Internalization : The ADC binds specifically to its target antigen on the surface of a cancer cell (e.g., T-DM1 binds to HER2 receptors).[8][9] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.[8][10]

-

Lysosomal Trafficking and Payload Release : The endosome matures and fuses with a lysosome. Inside the lysosome, the antibody portion of the ADC is subjected to proteolytic degradation, which cleaves the linker and releases the active DM1 payload (or a metabolite like lysine-SMCC-DM1) into the cytoplasm.[4][8][10]

-

Cytotoxic Action : Once in the cytoplasm, the liberated DM1 exerts its potent anti-mitotic effects.[8]

Molecular Interaction with Tubulin

DM1 binds to tubulin at or near the vinca (B1221190) alkaloid binding site, inhibiting the assembly of microtubules.[1][3] This interaction has several key consequences:

-

Suppression of Microtubule Dynamics : At sub-nanomolar concentrations, DM1 and its metabolites potently suppress the dynamic instability of microtubules.[11] This includes inhibiting both the growth and shortening rates of the microtubule polymers.[11]

-

Mitotic Arrest : The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division.[7][10] This failure leads to cell cycle arrest, primarily at the G2/M phase.[10]

-

Induction of Apoptosis : Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[10] In some cases, cells may undergo mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Mertansine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. onclive.com [onclive.com]

- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

MC-DM1 linker and payload characteristics

An In-depth Technical Guide to the MC-DM1 Linker-Payload System for Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. An ADC's efficacy and safety are critically dependent on the interplay of its three components: a monoclonal antibody for target specificity, a cytotoxic payload to induce cell death, and a chemical linker that connects them. The this compound system, comprising the maleimidocaproyl (MC) linker and the maytansinoid derivative DM1 (Mertansine), is a widely adopted and clinically validated linker-payload combination. This guide provides a detailed technical overview of the this compound system for researchers, scientists, and drug development professionals.

The MC (Maleimidocaproyl) Linker

The MC linker is a non-cleavable linker, a classification that defines its mechanism of payload release. Unlike cleavable linkers that are designed to break under specific physiological conditions (e.g., pH, redox potential, or enzymatic action), non-cleavable linkers like MC remain intact in circulation. The payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.

Chemistry and Conjugation

The MC linker's full chemical name is maleimido-caproyl. It contains two key functional parts:

-

Maleimide (B117702) Group: A five-membered cyclic imide with a reactive double bond. This group exhibits high reactivity and specificity towards thiol (sulfhydryl, -SH) groups.[]

-

Caproyl Spacer: A six-carbon aliphatic chain that provides spatial separation between the antibody and the payload, which can help overcome steric hindrance.

Conjugation to an antibody is achieved via a Michael addition reaction. This reaction occurs under mild physiological conditions (pH 6.5-7.5), where the maleimide group selectively reacts with the thiol group of a cysteine residue on the antibody, forming a stable, covalent thioether bond.[] Ten of the twelve FDA-approved ADCs utilize this maleimide-thiol reaction.[]

Properties and Characteristics

The primary advantage of the non-cleavable thioether linkage is its high stability in plasma. This stability prevents the premature release of the cytotoxic payload in systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic window. However, a potential drawback noted in some studies is the possibility of a retro-Michael reaction in plasma, which could lead to premature drug loss, though this is generally considered a minor pathway for stable thioether-based linkers.[2]

| Property | Description | Reference |

| Linker Type | Non-cleavable | [][4][5] |

| Functional Group | Maleimide | [][] |

| Reactive Towards | Thiol groups (-SH) on Cysteine residues | [][] |

| Bond Formed | Thioether | [] |

| Reaction pH | 6.5 - 7.5 | [] |

| Key Advantage | High plasma stability, minimizing premature payload release | [][5] |

| Release Mechanism | Proteolytic degradation of the antibody in the lysosome | [6] |

The DM1 (Mertansine) Payload

DM1, also known as Mertansine, is a synthetic derivative of the natural product maytansine (B1676224).[7][8] Maytansinoids are exceptionally potent cytotoxic agents that act by disrupting the microtubule network within cells. While maytansine itself proved too toxic for systemic administration in early clinical trials, its derivatives like DM1 were developed to be conjugated to antibodies, thereby enabling tumor-specific delivery and overcoming the narrow therapeutic window.[7][9][10]

Mechanism of Action

DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization.[7][8]

-

Tubulin Binding: DM1 binds to tubulin at the vinca (B1221190) domain, a site distinct from that of other microtubule inhibitors like taxanes.[8][11]

-

Inhibition of Microtubule Assembly: This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.[8][10]

-

Mitotic Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, as the cell is unable to form a functional mitotic spindle to segregate chromosomes.[7][8]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][12]

DM1 is reported to be 100- to 1000-fold more cytotoxic than conventional anticancer drugs.[10] Its potency against various cancer cell lines is typically in the sub-nanomolar range.

Physicochemical and Cytotoxic Properties

| Property | Value | Reference |

| Chemical Name | N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine | [7] |

| Target | Tubulin | [8][9][11] |

| Mechanism | Microtubule polymerization inhibitor | [7][8] |

| IC50 (B16F10 melanoma) | 0.092 µg/mL | [9] |

| IC50 (Various cancer cells) | Sub-nanomolar range | [13] |

| Molecular Formula (this compound) | C42H55ClN4O12 | [14] |

| Molecular Weight (this compound) | 843.36 g/mol | [14] |

| Solubility (this compound) | ≥ 200 mg/mL in DMSO | [15] |

The Integrated this compound ADC: Synthesis and Mechanism

The combination of the stable MC linker and the potent DM1 payload creates an effective ADC system. The resulting conjugate is stable in circulation, and upon reaching its target, it is internalized and releases its cytotoxic payload specifically within the cancer cell.

ADC Synthesis and Characterization Workflow

The synthesis of an this compound ADC typically involves a two-step process:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process exposes free thiol groups on cysteine residues.

-

Conjugation: The this compound linker-payload, which is synthesized separately, is then added to the reduced antibody solution. The maleimide group on the MC linker reacts with the newly exposed thiol groups to form the stable thioether bond, yielding the final ADC.

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Cellular Mechanism of Action

The mechanism of an this compound ADC involves a sequence of events leading to targeted cell death.[6][16]

-

Binding: The ADC circulates in the bloodstream and the antibody component binds specifically to its target antigen on the surface of a cancer cell.

-

Internalization: The cell internalizes the ADC-antigen complex via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome.

-

Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is proteolytically degraded. Because the MC linker is non-cleavable, this degradation releases the DM1 payload still attached to the linker and the cysteine amino acid residue (e.g., Lys-MC-DM1).[6]

-

Cytotoxicity: The released active metabolite diffuses into the cytoplasm, binds to tubulin, disrupts the microtubule network, and ultimately induces apoptosis.

Caption: Cellular mechanism of action for an this compound based ADC.

Off-Target Toxicity Considerations

While ADCs are designed for targeted delivery, off-target toxicities can still occur. For T-DM1 (Trastuzumab Emtansine), studies have suggested a mechanism of hepatotoxicity that may be independent of its HER2 target. Evidence indicates that the DM1 payload can interact with cytoskeleton-associated protein 5 (CKAP5) on the surface of normal cells, like hepatocytes.[12][17][18] This interaction can cause membrane damage and calcium influx, leading to microtubule disorganization and apoptosis, providing a molecular basis for some observed off-target effects.[12][18]

Key Experimental Protocols

The following are generalized methodologies for the synthesis and evaluation of this compound ADCs. Specific parameters must be optimized for each unique antibody and application.

Protocol: Partial Reduction of Antibody

-

Buffer Exchange: Prepare the monoclonal antibody in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA).

-

Reducer Preparation: Prepare a fresh stock solution of TCEP or DTT.

-

Reduction Reaction: Add the reducing agent to the antibody solution at a specific molar excess (e.g., 2-5 fold molar excess over antibody).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to achieve the desired level of disulfide bond reduction.

-

Purification: Remove the excess reducing agent immediately using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.

Protocol: Conjugation of this compound

-

Payload Preparation: Dissolve this compound in an organic co-solvent like DMSO to a high concentration.

-

Conjugation Reaction: Add the this compound solution to the purified, reduced antibody at a defined molar ratio (e.g., 5-10 fold molar excess of this compound over antibody).

-

Incubation: Allow the reaction to proceed at room temperature or 4°C for a specific time (e.g., 1-4 hours or overnight), often with gentle mixing and protection from light.

-

Quenching: Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated payload and other reagents using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol: ADC Characterization - DAR Measurement

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.

Method: UV-Vis Spectroscopy [19]

-

Measure Absorbance: Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for protein) and a wavelength where the payload has significant absorbance (e.g., 252 nm for maytansinoids).

-

Calculation: Use the Beer-Lambert law and the known extinction coefficients for the antibody and the payload at both wavelengths to solve a set of simultaneous equations and determine the concentrations of both the antibody and the payload. The DAR is the molar ratio of the payload to the antibody.

Protocol: In Vitro Cytotoxicity Assay

-

Cell Plating: Plate target-antigen-positive and -negative cancer cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the purified ADC, a non-targeting control ADC, and free DM1.

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Logical diagram of DM1's mechanism of action on microtubule dynamics.

References

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. njbio.com [njbio.com]

- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Creative Biolabs [creative-biolabs.com]

- 12. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 14. This compound - MedChem Express [bioscience.co.uk]

- 15. file.medchemexpress.eu [file.medchemexpress.eu]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]

- 18. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MC-DM1 and its Effect on Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DM1 is a potent antibody-drug conjugate (ADC) component, comprising the highly cytotoxic maytansinoid derivative, DM1, attached to a linker (MC). As a microtubule-targeting agent, DM1 induces profound effects on the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its impact on microtubule dynamics, the signaling pathways governing mitotic arrest, and the downstream induction of apoptosis. Detailed experimental protocols for key assays and a compilation of quantitative data are presented to facilitate further research and development in this area.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is critical for the proper attachment of chromosomes to the spindle and their subsequent segregation into daughter cells. Disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached.

Maytansinoids, including DM1, are a class of potent anti-mitotic agents that bind to tubulin and interfere with microtubule dynamics.[1][2] this compound, as a component of an ADC, allows for the targeted delivery of DM1 to cancer cells, thereby minimizing systemic toxicity.[3][4] Upon internalization and cleavage of the linker, free DM1 exerts its cytotoxic effects by inducing a sustained mitotic arrest, which ultimately leads to apoptotic cell death.[3][5]

Mechanism of Action: Inhibition of Tubulin Polymerization and Suppression of Microtubule Dynamics

The primary mechanism by which DM1 induces mitotic arrest is through its interaction with tubulin, the protein subunit of microtubules. DM1 binds to the tips of microtubules, at or near the vinblastine-binding site, and inhibits tubulin polymerization.[3] This action has a profound impact on the dynamic instability of microtubules.

Studies using S-methyl DM1, a stable derivative of DM1, have elucidated the quantitative effects on microtubule dynamics. At nanomolar concentrations, S-methyl DM1 significantly suppresses both the rate and extent of microtubule shortening and growth.[6] It also decreases the frequency of catastrophes (the switch from growth to shortening) and increases the frequency of rescues (the switch from shortening to growth).[6] This overall suppression of microtubule dynamicity prevents the formation of a functional mitotic spindle, leading to the activation of the Spindle Assembly Checkpoint.

Quantitative Data on Microtubule Dynamics

The following tables summarize the quantitative effects of S-methyl DM1 on microtubule dynamics and tubulin polymerization.

Table 1: Effect of S-methyl DM1 on Microtubule Dynamic Instability in MCF7 Cells [6]

| Parameter | Control | 340 pM S-methyl DM1 | % Suppression |

| Shortening Rate (µm/min) | 16.5 ± 1.1 | 12.9 ± 0.9 | 22% |

| Growth Rate (µm/min) | 10.8 ± 0.6 | 7.8 ± 0.5 | 28% |

| Catastrophe Frequency (events/s) | 0.028 ± 0.004 | 0.018 ± 0.003 | 36% |

| Rescue Frequency (events/s) | 0.025 ± 0.004 | 0.042 ± 0.007 | -68% (Increase) |

Table 2: Inhibitory Concentration (IC50) of S-methyl DM1 on Tubulin Polymerization and Cell Proliferation [6]

| Parameter | Cell Line | IC50 Value |

| Mitotic Arrest | MCF7 | 330 pM |

| G2/M Arrest | MCF7 | 340 pM |

| Inhibition of Microtubule Assembly | Purified Tubulin | 4 µM |

Signaling Pathways: From Mitotic Arrest to Apoptosis

The disruption of microtubule dynamics by DM1 triggers a cascade of signaling events, beginning with the activation of the Spindle Assembly Checkpoint and culminating in apoptosis.

Spindle Assembly Checkpoint (SAC) Activation

The inability of chromosomes to achieve proper bipolar attachment to a functional mitotic spindle leads to the activation of the SAC. The SAC is a complex signaling network that prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase essential for the transition from metaphase to anaphase.[7][8][9][10] Key proteins involved in the SAC include MAD1, MAD2, BUB1, BUBR1, and MPS1.[7][11] The sustained activation of the SAC due to DM1-induced microtubule disruption results in a prolonged mitotic arrest.

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and often leads to the initiation of the intrinsic apoptotic pathway. A key event in this process is the degradation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[12]

During mitotic arrest, the APC/C, in conjunction with its co-activator Cdc20, targets Mcl-1 for ubiquitination and subsequent proteasomal degradation.[12] The degradation of Mcl-1 shifts the balance of Bcl-2 family proteins towards a pro-apoptotic state.[13][14][15] This allows for the activation of the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[16][17][18][19]

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound or DM1 stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Protocol:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add varying concentrations of this compound/DM1 or vehicle control (DMSO) to the tubulin solution.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest cells by trypsinization and collect the cell pellet by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

-

Immunofluorescence Staining of Microtubules and Mitotic Spindles

This technique allows for the visualization of the microtubule network and mitotic spindle organization within cells.

-

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution (in DMSO)

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (e.g., mouse monoclonal)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Treat cells grown on coverslips with this compound or vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixation solution.

-

If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-tubulin antibody (typically diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Conclusion

This compound represents a powerful cytotoxic component for ADCs, exerting its anti-cancer effects through the potent disruption of microtubule dynamics. This leads to a sustained mitotic arrest, orchestrated by the Spindle Assembly Checkpoint, which ultimately triggers the intrinsic apoptotic pathway. A thorough understanding of the molecular mechanisms, as detailed in this guide, is crucial for the continued development and optimization of this compound-based cancer therapies. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field, enabling further investigation into the intricate interplay between microtubule disruption, cell cycle control, and programmed cell death.

References